trans-2-Methoxycyclopentan-1-amine hydrochloride

描述

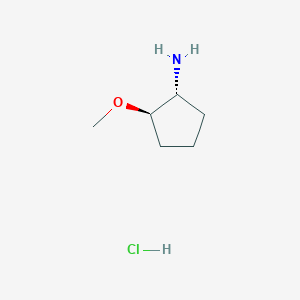

Structure

3D Structure of Parent

属性

IUPAC Name |

(1R,2R)-2-methoxycyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-8-6-4-2-3-5(6)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNGAOQNALZWJQ-KGZKBUQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCC1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CCC[C@H]1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Representative Laboratory Synthesis

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Enolate Formation & Methylation | Base (e.g., LDA), methyl iodide, THF, low temperature | 2-Methoxycyclopentanone intermediate |

| 2 | Reductive Amination | Ammonia or amine source, reducing agent (e.g., NaBH4 or LiAlH4) | trans-2-Methoxycyclopentan-1-amine |

| 3 | Salt Formation | HCl gas or aqueous HCl, solvent (e.g., ether, ethanol) | trans-2-Methoxycyclopentan-1-amine hydrochloride |

Alternative Synthetic Approaches

- Nucleophilic Substitution: Starting from 2-halo-cyclopentanone derivatives, substitution with methoxide ion followed by amination.

- Chiral Resolution: If racemic mixtures are formed, chiral resolution via diastereomeric salt formation or chromatographic methods can isolate the trans isomer.

Research Findings on Stereochemical Control and Optimization

- The trans stereochemistry is favored by controlling the reaction conditions during amination and methylation steps.

- Use of chiral catalysts or auxiliaries enhances enantioselectivity.

- Reaction temperature, solvent polarity, and reagent stoichiometry critically influence yield and stereochemical purity.

- Industrial methods likely optimize these parameters for cost-efficiency and scalability, though specific protocols remain proprietary.

Chemical Reaction Analysis Relevant to Preparation

| Reaction Type | Common Reagents/Conditions | Effect on Compound |

|---|---|---|

| Oxidation | Potassium permanganate, CrO3 | Converts amine to oxides or ketones |

| Reduction | Lithium aluminum hydride, NaBH4 | Reduces ketones or imines to amines |

| Substitution | Alkyl halides, nucleophiles | Introduces various functional groups |

These reactions are sometimes employed in intermediate steps during synthesis or derivatization of the compound.

Data Table: Key Physical and Chemical Properties Relevant to Preparation

| Property | Value | Source/Notes |

|---|---|---|

| Molecular Formula | C6H14ClNO | Hydrochloride salt form |

| Molecular Weight | 151.63 g/mol | Calculated |

| IUPAC Name | (1R,2R)-2-methoxycyclopentan-1-amine hydrochloride | Stereochemistry specified |

| Solubility | Soluble in water and ethanol | Due to hydrochloride salt |

| Melting Point | Not widely reported | Typically crystalline salt |

化学反应分析

Types of Reactions: Trans-2-Methoxycyclopentan-1-amine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cyclopentane ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Haloalkanes and alkyl halides are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce various amine derivatives.

科学研究应用

Medicinal Chemistry

trans-2-Methoxycyclopentan-1-amine hydrochloride has been investigated for its potential as a therapeutic agent in several domains:

- Antiviral Applications : Preliminary studies suggest that this compound may inhibit viral replication, making it a candidate for antiviral drug development.

- Anticancer Properties : Research indicates that it could target specific pathways involved in cancer cell proliferation, showing promise in developing new anticancer therapies.

- Antidepressant Activity : The compound has been shown to act as a noncompetitive antagonist at nicotinic acetylcholine receptors (nAChRs), which are implicated in mood regulation. Animal model studies demonstrated significant antidepressant effects, suggesting its potential as a new treatment for depression.

Organic Synthesis

This compound serves as an important building block in organic synthesis:

- Synthesis of Complex Molecules : It is utilized in the preparation of pyrrolidine derivatives and other complex organic structures through various synthetic routes, including cyclopentadienone rearrangement reactions.

- Asymmetric Synthesis : The use of lithiated N-Boc allylic amines as asymmetric homoenolate equivalents allows for the formation of enantioenriched compounds, showcasing its versatility in generating biologically active molecules.

Biological Studies

Research has focused on the biological interactions of this compound:

Biotransformation Reactions

Studies have examined how this compound interacts with biological systems, particularly its biotransformation and metabolism, which are crucial for understanding its pharmacokinetics and potential toxicity.

Metal-organic Frameworks

The compound has also been explored for its role in metal-organic frameworks (MOFs), which can enhance drug delivery systems and catalysis applications.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Study on Antidepressant Properties

Research indicated that this compound could function effectively as an antidepressant by modulating nAChR activity. In animal models, it showed higher potency than existing treatments, suggesting a new avenue for depression therapy.

Evaluation of Antimicrobial Effects

A comprehensive study tested the compound against various bacterial and fungal strains, confirming broad-spectrum antimicrobial activity. The results indicated its potential as a lead compound for developing new antimicrobial agents.

作用机制

The mechanism of action of trans-2-Methoxycyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .

相似化合物的比较

Structural Analogs and Key Differences

The following compounds are selected for comparison based on cyclopentane/cycloalkane backbones, amine functionalities, and substituent variations:

Substituent Effects on Physicochemical Properties

- Methoxy vs. Methyl Groups : The methoxy group in trans-2-Methoxycyclopentan-1-amine HCl increases polarity and hydrogen-bonding capacity compared to 2-Methylcyclopentan-1-amine HCl. This may enhance solubility in polar solvents but reduce lipid membrane permeability .

- In contrast, cyclopentane-based analogs like the target compound offer conformational flexibility and reduced strain .

- Functional Group Diversity: 1-Aminocyclopentanecarboxylic acid HCl contains a carboxylic acid group, enabling peptide coupling or salt formation, whereas the target compound’s methoxy group is more electron-donating, altering electronic environments in reactions .

Stability and Commercial Viability

- The methoxy analog’s improved solubility and stereochemical utility may offer broader synthetic or pharmacological relevance .

- Salt Form Stability : Hydrochloride salts (common across analogs) enhance crystallinity and shelf life. However, hygroscopicity varies with substituent polarity, necessitating inert storage conditions for sensitive derivatives .

生物活性

Trans-2-Methoxycyclopentan-1-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, effects on various biological pathways, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its cyclopentane structure with a methoxy group and an amine functional group. This structural configuration is believed to influence its interaction with biological targets, particularly receptors involved in various signaling pathways.

The primary mechanisms through which this compound exerts its biological effects include:

- Inhibition of the PI3K-AKT Pathway :

- Modulation of BCL6 Activity :

- Interaction with Orexin Receptors :

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several studies have explored the effects of this compound in various contexts:

- Cancer Treatment :

- Neurodegenerative Diseases :

- Metabolic Disorders :

常见问题

Basic Questions

Q. What are the recommended laboratory-scale synthesis protocols for trans-2-Methoxycyclopentan-1-amine hydrochloride?

- Methodology : Start with cyclopentanone derivatives as precursors. Introduce the methoxy group via nucleophilic substitution or Mitsunobu reaction under controlled pH (e.g., using NaOMe in methanol). Amine functionalization can be achieved through reductive amination (e.g., using NaBHCN) followed by HCl treatment to form the hydrochloride salt. Purify via recrystallization in ethanol/water mixtures. Characterization should include H/C NMR to confirm stereochemistry and HPLC for purity (>98%) .

Q. How does the hydrochloride salt form affect solubility and stability under experimental conditions?

- Methodology : The hydrochloride salt enhances aqueous solubility due to ionic interactions. Conduct solubility tests in polar solvents (e.g., water, methanol) using gravimetric analysis. Stability studies should include accelerated degradation tests at varying temperatures (25–60°C) and pH (3–9) with monitoring via TLC or HPLC. The compound is prone to decomposition under basic conditions; store at 4°C in desiccated environments .

Q. What analytical techniques are critical for assessing purity and structural integrity?

- Methodology : Use a combination of:

- NMR spectroscopy (H, C, DEPT) to confirm stereochemistry and functional groups.

- Mass spectrometry (HRMS) for molecular ion verification.

- HPLC with UV/RI detectors (C18 column, 0.1% TFA in acetonitrile/water gradient) for purity assessment.

- X-ray crystallography (if crystalline) for absolute configuration determination .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodology : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact; in case of exposure, rinse eyes/skin with water for 15 minutes. Spills should be collected mechanically and disposed of as hazardous waste. Monitor for delayed symptoms (e.g., neurotoxicity) and follow institutional guidelines for amine hydrochloride handling .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectroscopic data during structural elucidation?

- Methodology : Employ density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data. Use software like Gaussian or ORCA to model stereoelectronic effects. For ambiguous NOESY/ROESY signals, molecular dynamics simulations (e.g., AMBER) can predict spatial proximity of protons in the trans-configuration .

Q. What strategies optimize regioselectivity in electrophilic reactions involving the cyclopentane ring?

- Methodology : Modify reaction conditions (solvent polarity, temperature) to favor specific transition states. For example, use Lewis acids (e.g., BF·OEt) to direct electrophiles to the methoxy-substituted carbon. Monitor intermediates via in situ IR or F NMR if fluorinated reagents are used .

Q. How to design experiments to investigate its potential as a chiral ligand or catalyst?

- Methodology : Test enantioselective catalysis in model reactions (e.g., asymmetric aldol condensation). Compare enantiomeric excess (ee) using chiral HPLC or circular dichroism. Modify the cyclopentane backbone with electron-donating/withdrawing groups to tune catalytic activity .

Q. What in vitro assays are suitable for evaluating its biological activity and target engagement?

- Methodology : Screen against kinase or GPCR panels using fluorescence polarization or SPR assays. For neuroactivity studies, use primary neuronal cultures or brain slice electrophysiology. Pair with siRNA knockdown or CRISPR-Cas9 to identify molecular targets. Validate dose-response curves (IC/EC) via nonlinear regression analysis .

Key Notes

- Stereochemical Integrity : The trans-configuration is critical for biological activity; confirm via NOESY correlations between axial methoxy and amine protons .

- Environmental Precautions : Classified as slightly hazardous (Water Hazard Class 1). Prevent entry into waterways; use activated carbon for spill containment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。